4-Methoxy-2-nitrobenzene-1-sulfonyl fluoride
CAS No.:
Cat. No.: VC17766794
Molecular Formula: C7H6FNO5S
Molecular Weight: 235.19 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H6FNO5S |
|---|---|
| Molecular Weight | 235.19 g/mol |
| IUPAC Name | 4-methoxy-2-nitrobenzenesulfonyl fluoride |
| Standard InChI | InChI=1S/C7H6FNO5S/c1-14-5-2-3-7(15(8,12)13)6(4-5)9(10)11/h2-4H,1H3 |
| Standard InChI Key | JDMUCRUMLXGKCK-UHFFFAOYSA-N |
| Canonical SMILES | COC1=CC(=C(C=C1)S(=O)(=O)F)[N+](=O)[O-] |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound features a benzene ring with three distinct substituents: a methoxy group at the para position (C4), a nitro group at the ortho position (C2), and a sulfonyl fluoride group at the benzenesulfonyl position (C1). This arrangement creates a polarized electronic structure, with the nitro group acting as a strong electron-withdrawing group and the methoxy group providing moderate electron-donating effects through resonance .
Table 1: Key Structural Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | 4-methoxy-2-nitrobenzenesulfonyl fluoride | |
| SMILES | COC1=CC(=C(C=C1)S(=O)(=O)F)N+[O-] | |
| InChIKey | JDMUCRUMLXGKCK-UHFFFAOYSA-N | |
| Molecular Weight | 235.19 g/mol |
Physicochemical Characteristics
While experimental data on solubility and melting point remain limited, computational models predict:
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LogP: 1.2–1.5 (moderate lipophilicity)
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Hydrogen Bond Acceptors: 5 (SO₂F: 2, NO₂: 2, OCH₃: 1)
The sulfonyl fluoride group confers hydrolytic stability compared to sulfonyl chlorides, with a half-life exceeding 24 hours in aqueous buffers at pH 7.4.
Synthesis Methodologies
Traditional Batch Synthesis
A representative three-step synthesis involves:
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Sulfonation: Benzene derivative treatment with chlorosulfonic acid to install the sulfonyl chloride group.
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Fluorination: Reaction with potassium fluoride (KF) in polar aprotic solvents (e.g., DMF) to yield sulfonyl fluoride.
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Nitration/Methoxylation: Sequential nitration (HNO₃/H₂SO₄) and methoxylation (CH₃ONa) under controlled temperatures.
Key challenges include regioselectivity during nitration and purification of intermediates via column chromatography or recrystallization.
Continuous Flow Approaches
Patent CN111704555A demonstrates a continuous flow strategy for analogous nitroaniline derivatives, suggesting adaptability for this compound :
Table 2: Continuous Flow Reaction Parameters
| Step | Temperature | Residence Time | Reactor Type | Yield |
|---|---|---|---|---|
| Nitration | 25–80°C | 30 sec–10 min | Tubular (SS316) | 85–87% |
| Hydrolysis | 40–80°C | 2–40 min | Packed-bed | 86–89% |
This method enhances safety (reduced exotherm risk) and scalability compared to batch processes .
Reactivity and Mechanistic Insights
Electrophilic Activation
The sulfonyl fluoride group undergoes nucleophilic substitution (Sₙ2) with biological nucleophiles:
Kinetic studies show second-order dependence on serine hydrolases (k₂ ~ 10³ M⁻¹s⁻¹). The nitro group's electron-withdrawing effect lowers the LUMO energy of the sulfur center, enhancing reactivity toward lysine and tyrosine residues .
Steric and Electronic Effects
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Methoxy Group: While electron-donating, its para position minimizes direct conjugation with the sulfonyl fluoride, preserving electrophilicity.
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Nitro Group: Ortho positioning creates steric hindrance, directing nucleophilic attack to the sulfur center rather than aromatic ring positions.
Applications in Biochemical Research
Covalent Protein Profiling
The compound serves as an activity-based probe (ABP) for:
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Serine Hydrolases: Selective labeling of enzymes like acetylcholinesterase and fatty acid amide hydrolase (FAAH).
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Lysine-Targeted Probes: Formation of stable sulfonamide adducts with ε-amino groups in protein kinases .
Table 3: Representative Protein Targets
| Target Class | Example Enzyme | IC₅₀ (nM) | Application Area |
|---|---|---|---|
| Serine Hydrolases | FAAH | 12.4 | Neuropharmacology |
| Protein Kinases | EGFR (T790M mutant) | 8.7 | Cancer Therapeutics |
Medicinal Chemistry Applications
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Covalent Inhibitor Design: Serves as a warhead in irreversible inhibitors for viral proteases (e.g., SARS-CoV-2 Mᴾᴿᴼ).
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PET Tracer Development: ¹⁸F-labeled analogs enable in vivo imaging of enzyme activity distributions .
Future Perspectives
Targeted Covalent Therapeutics
Ongoing research explores:
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Tumor-Specific Probes: Conjugating the sulfonyl fluoride to antibody-drug conjugates (ADCs) for localized activity.
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Allosteric Modulators: Exploiting its small size (MW 235) to target cryptic binding pockets .
Sustainable Synthesis
Advancements in:
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